Croconazole hydrochloride

Description

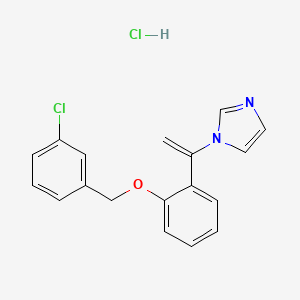

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[1-[2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O.ClH/c1-14(21-10-9-20-13-21)17-7-2-3-8-18(17)22-12-15-5-4-6-16(19)11-15;/h2-11,13H,1,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJUIYYIILPRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)N3C=CN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77175-51-0 (Parent) | |

| Record name | Croconazole Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077174664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60227933 | |

| Record name | Croconazole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77174-66-4 | |

| Record name | Croconazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77174-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Croconazole Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077174664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Croconazole Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CROCONAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0WFH323HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Croconazole Hydrochloride

This guide provides a comprehensive technical overview of the synthesis of Croconazole Hydrochloride, a potent imidazole-based antifungal agent. Designed for researchers, scientists, and professionals in drug development, this document delves into the detailed synthetic pathway, the rationale behind experimental choices, and the critical precursors involved in its production.

Introduction to Croconazole

Croconazole is a synthetic imidazole derivative known for its broad-spectrum antifungal activity.[1][2] Its hydrochloride salt is the commonly used pharmaceutical form.[3] The molecule's efficacy stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4] The chemical name for Croconazole is 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole.[5][6]

The Synthetic Pathway of this compound

The synthesis of this compound is a multi-step process that involves the sequential construction of the molecule from readily available precursors. The overall pathway can be visualized as a four-step sequence, starting from 2-hydroxyacetophenone.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis of this compound, derived from established literature.[5]

Step 1: Synthesis of 2-(3-Chlorobenzyloxy)acetophenone (Intermediate 1)

This initial step involves the O-alkylation of 2-hydroxyacetophenone with 3-chlorobenzyl chloride. The use of sodium hydride (NaH), a strong base, is crucial for deprotonating the phenolic hydroxyl group of 2-hydroxyacetophenone, forming a more nucleophilic phenoxide ion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation and does not interfere with the nucleophilic attack.

Experimental Protocol:

-

To a solution of 2-hydroxyacetophenone (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of 3-chlorobenzyl chloride (1.05 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(3-chlorobenzyloxy)acetophenone.

Step 2: Synthesis of 1-[2-(3-Chlorobenzyloxy)phenyl]-1-propen-1-ol (Intermediate 2)

This step utilizes a Grignard reaction, a powerful tool for carbon-carbon bond formation.[7][8] Vinylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetophenone derivative.[9] Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to Grignard reagents and effectively solvates the magnesium species.

Experimental Protocol:

-

Dissolve 2-(3-chlorobenzyloxy)acetophenone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add vinylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise via a syringe.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude 1-[2-(3-chlorobenzyloxy)phenyl]-1-propen-1-ol is typically used in the next step without further purification.

Step 3: Synthesis of 1-Chloro-1-[2-(3-chlorobenzyloxy)phenyl]ethene (Intermediate 3)

The tertiary alcohol from the previous step is converted to a vinyl chloride. Thionyl chloride (SOCl₂) is an effective reagent for this transformation.[10][11][12] The reaction likely proceeds through the formation of a chlorosulfite intermediate, which then undergoes an elimination reaction. Pyridine is often added to neutralize the HCl generated during the reaction.[11]

Experimental Protocol:

-

Dissolve the crude 1-[2-(3-chlorobenzyloxy)phenyl]-1-propen-1-ol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or chloroform, containing a small amount of pyridine (1.1 eq).

-

Cool the solution to 0 °C.

-

Add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude vinyl chloride.

Step 4: Synthesis of Croconazole Free Base and its Hydrochloride Salt

The final step in the synthesis of the croconazole free base is a nucleophilic substitution reaction where the vinyl chloride is reacted with imidazole. The nitrogen atom of the imidazole ring acts as the nucleophile, displacing the chloride ion. The resulting free base is then converted to its hydrochloride salt for improved stability and solubility.[3]

Experimental Protocol:

-

To a solution of imidazole (2.0 eq) in anhydrous DMF, add sodium hydride (2.1 eq, 60% dispersion in mineral oil) at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add a solution of the crude 1-chloro-1-[2-(3-chlorobenzyloxy)phenyl]ethene (1.0 eq) in anhydrous DMF.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude croconazole free base by column chromatography.

-

Dissolve the purified free base in a minimal amount of ethanol and treat with a solution of hydrogen chloride in ethanol.

-

The this compound will precipitate. Collect the solid by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.

Part 2: Precursors and Intermediates Data

A summary of the key physical and chemical properties of the precursors and the final product is provided below for easy reference.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 2-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | Starting Material |

| 3-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | Alkylating Agent |

| Vinylmagnesium bromide | C₂H₃BrMg | 131.31 | Grignard Reagent |

| Imidazole | C₃H₄N₂ | 68.08 | Nucleophile |

| This compound | C₁₈H₁₆Cl₂N₂O | 347.24 | Final Product |

Part 3: Mechanistic Insights and Rationale

Understanding the underlying mechanisms provides a deeper insight into the synthesis and the reasons for specific experimental choices.

Caption: Key mechanistic steps in the synthesis of Croconazole.

-

O-Alkylation (Step 1): The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the weakly acidic phenol without competing side reactions. DMF is an ideal solvent as it is polar enough to dissolve the reactants but does not have acidic protons that would quench the base.

-

Grignard Reaction (Step 2): The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond. The reaction must be carried out under strictly anhydrous conditions as even trace amounts of water will react with the Grignard reagent and destroy it.

-

Chlorination (Step 3): Thionyl chloride is an excellent choice for converting tertiary alcohols to chlorides as the byproducts (SO₂ and HCl) are gases, which helps to drive the reaction to completion. The mechanism can vary, but often proceeds with retention of configuration via an SNi (internal nucleophilic substitution) mechanism, particularly in the absence of pyridine.

-

Nucleophilic Substitution (Step 4): Imidazole is a good nucleophile. Deprotonation with NaH to form the imidazolide anion further enhances its nucleophilicity, facilitating the displacement of the vinyl chloride. Heating is often required to overcome the activation energy for this substitution reaction.

Conclusion

The synthesis of this compound is a well-established and efficient process that relies on fundamental organic reactions. By carefully controlling the reaction conditions and understanding the underlying mechanisms, high yields of this important antifungal agent can be achieved. This guide provides the necessary technical details and scientific rationale to aid researchers and drug development professionals in their work with this compound.

References

-

Ogata, M., Matsumoto, H., Hamada, Y., Takehara, M., & Tawara, K. (1983). 1-[1-[2-[(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole Hydrochloride, a New Potent Antifungal Agent. Journal of Medicinal Chemistry, 26(5), 768–770. [Link]

-

Fagnou, K., & Lautens, M. (2004). Halide-Free Grignard Reagents: Generation and Reactivity of a New Class of Organomagnesium Compounds. Angewandte Chemie International Edition, 43(2), 264-266. [Link]

-

PubChem. (n.d.). 2'-Hydroxyacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorobenzyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical microbiology reviews, 1(2), 187–217. [Link]

-

PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Vinylmagnesium bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Thionyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Heeres, J., Meerpoel, L., & Lewi, P. (2010). Conazoles. Molecules, 15(6), 4129-4188. [Link]

-

PubChem. (n.d.). Sodium hydride. National Center for Biotechnology Information. Retrieved from [Link]

-

Kim, S., & Kim, Y. J. (1986). A new and convenient method for the synthesis of alkyl chlorides from alcohols using SOCl2/SiO2. Tetrahedron Letters, 27(31), 3689-3692. [Link]

-

PubChem. (n.d.). Dimethylformamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Graves, C. R., & Scheidt, K. A. (2004). Thionyl Chloride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.

- Silverman, G. S., & Rakita, P. E. (2015). Handbook of Grignard reagents. CRC press.

-

PubChem. (n.d.). Tetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]

- Maruyama, K., & Yamamoto, Y. (1989). Carbonyl Addition Reactions of Grignard Reagents. In Comprehensive Organic Synthesis (Vol. 1, pp. 763-817). Pergamon.

-

PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.

-

PubChem. (n.d.). Hydrogen chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Polak, A. (1987). Croconazole: a new broad spectrum agent in the treatment of fungal skin infections. Dermatology, 175(4), 181-185. [Link]

-

PubChem. (n.d.). Ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Croconazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights | MDPI [mdpi.com]

- 2. Regioselectivity in Reactions between Bis(2-benzothiazolyl)ketone and Vinyl Grignard Reagents: C- versus O-alkylation—Part III - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmaceutical preparation for tinea pedis - Patent 0319965 [data.epo.org]

- 4. Conazoles | MDPI [mdpi.com]

- 5. 1-[1-[2-[(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, a new potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Croconazole | C18H15ClN2O | CID 2880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 8. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. embibe.com [embibe.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

The Mechanism of Action of Croconazole Hydrochloride: From Membrane Disruption to Cell Wall Collapse

An In-Depth Technical Guide for Researchers

This guide provides an in-depth technical exploration of the antifungal mechanism of Croconazole hydrochloride. While often broadly categorized, its primary action is not on the fungal cell wall itself, but rather on the synthesis of a critical component of the fungal cell membrane—ergosterol. This document will elucidate the direct mechanism of ergosterol biosynthesis inhibition and subsequently detail the downstream, consequential impact of this action on the structural integrity and synthesis of the fungal cell wall. We will explore the causality behind this multi-stage mechanism and provide the experimental frameworks required to validate each step.

Part 1: The Primary Target - Inhibition of Ergosterol Biosynthesis

The efficacy of Croconazole, an imidazole-class antifungal, is rooted in its ability to disrupt the fungal cell membrane by targeting its most vital sterol: ergosterol.[1] Ergosterol serves a role analogous to cholesterol in mammalian cells, maintaining membrane fluidity, integrity, and the proper function of embedded proteins.[2][3] Its depletion is catastrophic for the fungal cell.

The Ergosterol Biosynthesis Pathway and Its Inhibition

The primary mechanism of action for all azole antifungals, including Croconazole, is the inhibition of the cytochrome P-450 enzyme Lanosterol 14α-demethylase (also known as CYP51 or ERG11).[1][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol.[6][7] Croconazole's imidazole ring binds noncompetitively to the heme iron atom at the active site of CYP51, preventing it from catalyzing the demethylation of lanosterol.[8][9]

This enzymatic blockade has two major consequences:

-

Ergosterol Depletion: The fungal cell is deprived of its primary membrane sterol, leading to increased permeability and leakiness.[1][4]

-

Toxic Sterol Accumulation: The pathway is halted, causing a buildup of lanosterol and other 14-methylated sterol precursors, which are toxic to the cell and further disrupt membrane structure and function.[1][9]

The following diagram illustrates this critical pathway and the point of inhibition.

Caption: Inhibition of Lanosterol 14α-demethylase by Croconazole.

Experimental Protocol 1: Ergosterol Quantification via Spectrophotometry

This protocol allows for the direct measurement of Croconazole's primary activity by quantifying the reduction in total ergosterol content in treated fungal cells.[2]

Objective: To determine the dose-dependent effect of this compound on the total ergosterol content of a fungal isolate.

Methodology:

-

Culture Preparation: Grow the fungal isolate (e.g., Candida albicans) in a suitable broth medium to mid-log phase.

-

Drug Exposure: Inoculate fresh broth containing serial dilutions of this compound (e.g., from 0.25x to 16x the previously determined Minimum Inhibitory Concentration [MIC]) with the fungal culture. Include a drug-free control. Incubate for a defined period (e.g., 16-24 hours).

-

Cell Harvesting: Harvest the cells from each treatment group by centrifugation. Wash the pellets twice with sterile distilled water. Determine the wet weight of each pellet.

-

Saponification: To each cell pellet, add 3 ml of 25% alcoholic potassium hydroxide solution (25g KOH in 100ml absolute ethanol). Vortex vigorously for 1 minute.

-

Sterol Extraction: Incubate the cell suspensions in an 85°C water bath for 1 hour to saponify the lipids and extract the sterols.

-

Heptane Extraction: After cooling, add 1 ml of sterile distilled water and 3 ml of n-heptane to each tube. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the heptane layer.

-

Phase Separation: Allow the layers to separate. Carefully transfer the upper heptane layer to a clean glass tube.

-

Spectrophotometric Analysis: Scan the absorbance of the heptane layer from 240 nm to 300 nm using a UV-Vis spectrophotometer. Ergosterol has a characteristic four-peaked curve with a peak at 281.5 nm and a shoulder at 290 nm.[2]

-

Quantification: The ergosterol content is calculated as a percentage of the wet weight of the cells. The presence of ergosterol is confirmed by the characteristic spectral shape, and its depletion is quantified by the reduction in absorbance at 281.5 nm compared to the drug-free control.

Part 2: Downstream Consequences - Impact on the Fungal Cell Wall

The fungal cell wall is a dynamic structure essential for viability, providing osmotic protection and shape.[10] It is primarily composed of glucans and chitin.[11] While Croconazole does not directly inhibit cell wall synthesis enzymes, the severe membrane stress caused by its primary action triggers a cascade of events that profoundly impacts the cell wall.[9]

From Membrane Stress to Cell Wall Remodeling

The disruption of the plasma membrane integrity activates compensatory stress response pathways, such as the Protein Kinase C (PKC) and High Osmolarity Glycerol (HOG) signaling pathways.[10][12] A key outcome of this signaling is the upregulation of chitin synthesis, an attempt by the fungus to reinforce its compromised cell wall.[10][12] This phenomenon, often termed the "cell wall salvage pathway," leads to a paradoxical increase in chitin content despite the overall weakening of the cell. This makes the cell wall abnormally thick but structurally unsound.

Furthermore, the function of key enzymes involved in cell wall construction, such as β-(1,3)-D-glucan synthase and chitin synthase, which are located in the cell membrane, can be impaired by the altered lipid environment and increased permeability caused by ergosterol depletion.[9]

Caption: Downstream effects of membrane damage on the fungal cell wall.

Experimental Protocol 2: Cell Wall Integrity Assessment using Sorbitol Protection Assay

This assay determines if the antifungal effect of a compound is due to cell wall disruption by testing whether an osmotic stabilizer can rescue cell growth.

Objective: To evaluate if the fungicidal/fungistatic effect of Croconazole can be mitigated by osmotic support, indicating cell wall weakening.

Methodology:

-

Media Preparation: Prepare two sets of microtiter plates with a suitable liquid growth medium containing serial dilutions of this compound. One set of plates will be the standard medium, and the second set will be supplemented with an osmotic stabilizer, typically 1 M Sorbitol.[13]

-

Inoculation: Inoculate all wells with a standardized suspension of the test fungus.

-

Incubation: Incubate both sets of plates under appropriate conditions (e.g., 35°C for 24-48 hours).

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for both the standard and the sorbitol-supplemented plates. The MIC is the lowest drug concentration that inhibits visible growth.[14][15]

-

Data Interpretation:

-

No Change in MIC: If the MIC value remains the same in the presence and absence of sorbitol, the primary mechanism is likely not cell wall disruption.

-

Significant Increase in MIC: If the MIC value is significantly higher (e.g., four-fold or more) in the sorbitol-supplemented medium, it indicates that the osmotic support is protecting the cells from lysis. This strongly suggests that Croconazole treatment leads to a weakened cell wall that cannot withstand normal osmotic pressure.

-

Experimental Protocol 3: Visualization of Chitin Accumulation with Calcofluor White

This protocol uses a fluorescent stain that binds to chitin, allowing for the visualization and relative quantification of changes in cell wall chitin content.[13]

Objective: To visualize the compensatory increase in chitin deposition in the cell wall following treatment with Croconazole.

Methodology:

-

Culture and Treatment: Grow the fungal cells in liquid medium to the mid-log phase. Treat the cells with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) for several hours. Maintain an untreated control culture.

-

Cell Harvesting: Harvest a small aliquot of cells from both treated and untreated cultures via centrifugation.

-

Staining: Resuspend the cell pellets in a solution of Calcofluor White (CFW) stain (e.g., 10 µg/mL in PBS). Incubate in the dark for 10-15 minutes.

-

Washing: Wash the cells twice with PBS to remove excess stain.

-

Microscopy: Resuspend the final cell pellet in a drop of PBS on a microscope slide. Observe the cells using a fluorescence microscope with a DAPI filter set (Excitation ~365 nm, Emission ~440 nm).

-

Analysis: Compare the fluorescence intensity and distribution between the treated and untreated cells. An increase in fluorescence intensity in the Croconazole-treated cells, particularly at the septum and bud scars, indicates an upregulation of chitin synthesis as a response to cell wall stress.[13]

Part 3: Integrated Experimental Workflow & Data Interpretation

A comprehensive investigation into Croconazole's mechanism requires an integrated approach. The following workflow outlines a logical sequence of experiments to move from determining general antifungal activity to dissecting the specific primary and secondary mechanisms.

Caption: Integrated workflow for investigating Croconazole's mechanism.

Interpreting Quantitative Data

The expected results from these assays will paint a clear picture of Croconazole's mode of action.

| Assay | Parameter Measured | Expected Result with Croconazole Treatment | Interpretation |

| Broth Microdilution | Minimum Inhibitory Concentration (MIC) | A quantifiable MIC value (e.g., 1-16 µg/mL)[16][17] | Establishes baseline antifungal activity. |

| Ergosterol Quantification | % Reduction in total ergosterol | Dose-dependent decrease (e.g., >70% reduction at MIC)[2] | Confirms direct inhibition of the ergosterol biosynthesis pathway. |

| Sorbitol Protection | Fold-change in MIC (+/- 1M Sorbitol) | > 4-fold increase in MIC with sorbitol | Indicates cell lysis due to a weakened cell wall under osmotic stress. |

| Calcofluor White Staining | Relative Fluorescence Intensity | Increased fluorescence compared to control | Demonstrates a compensatory upregulation of chitin synthesis. |

Therefore, while this compound is an inhibitor of ergosterol biosynthesis, its ultimate fungicidal or fungistatic effect is a result of the combined failure of both the cell membrane and the cell wall, leading to catastrophic structural failure and cell death.

References

-

Munro, C. A. (2019). Fungal Cell Wall: Emerging Antifungals and Drug Resistance. Frontiers in Microbiology. [Link]

-

Arika, T., et al. (1995). Croconazole: a new broad spectrum agent in the treatment of fungal skin infections. Mycoses. [Link]

-

CAB International. (1995). Croconazole: a new broad spectrum agent in the treatment of fungal skin infections. CABI Direct. [Link]

-

DrugBank. (n.d.). Croconazole. DrugBank Online. [Link]

-

Patsnap. (2024). What are 1,3-beta-glucan synthase inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Denning, D. W. (1997). Fungal cell wall inhibitors: emphasis on clinical aspects. Journal of Antimicrobial Chemotherapy. [Link]

-

MicrobiologyInfo. (n.d.). Antifungal Susceptibility. Microbiology Info.com. [Link]

-

Fiveable. (n.d.). Cell wall synthesis inhibition. Fiveable. [Link]

-

Nett, J. E., & Andes, D. R. (2016). Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents. PubMed Central. [Link]

-

Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

-

Bartnicki-Garcia, S., et al. (2013). A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules. International Journal of Molecular Sciences. [Link]

-

Fisher, B. T., et al. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society. [Link]

-

Hawser, S., & Islam, K. (1999). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Antimicrobial Agents and Chemotherapy. [Link]

-

Taylor & Francis Online. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis Online. [Link]

-

Montgomery, R. A., et al. (2023). Ergosterol extraction: a comparison of methodologies. Microbiology Society. [Link]

-

Gessner, M. O., & Schmitt, A. L. (1996). Extraction and quantification of ergosterol as a measure of fungal biomass in leaf litter. Microbial Ecology. [Link]

-

Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology. [Link]

-

Parker, J. E., et al. (2014). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. PLoS ONE. [Link]

-

KISTI. (n.d.). Croconazole: a new broad spectrum agent in the treatment of fungal skin infections. NDSL. [Link]

-

Nilsson, G. J., et al. (2006). Ergosterol Content in Various Fungal Species and Biocontaminated Building Materials. Applied and Environmental Microbiology. [Link]

-

Ke, Y., et al. (2022). Screening and Application of Chitin Synthase Inhibitors. Molecules. [Link]

-

Grzesiuk, E., et al. (2011). Comparative study of fungal cell disruption—scope and limitations of the methods. Folia Microbiologica. [Link]

-

National Center for Biotechnology Information. (n.d.). Croconazole. PubChem. [Link]

-

Chhetri, G., et al. (2020). Length Specificity and Polymerization Mechanism of (1,3)-β-d-Glucan Synthase in Fungal Cell Wall Biosynthesis. Biochemistry. [Link]

-

Wikipedia. (n.d.). Sterol 14-demethylase. Wikipedia. [Link]

-

Aoyama, Y., & Yoshida, Y. (1991). Cytochrome P450 lanosterol 14α-demethylase (CYP51): insights from molecular genetic analysis of the ERG11 gene in Saccharomyces cerevisiae. Journal of Steroid Biochemistry and Molecular Biology. [Link]

-

Gibbons, G. F., et al. (1979). Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. The Journal of Biological Chemistry. [Link]

-

Ko, Y. T., et al. (1997). A Microtiter-Based Fluorescence Assay for (1,3)-β-Glucan Synthases. Analytical Biochemistry. [Link]

-

Chhetri, G., & Liu, H. W. (2021). Quantitative Characterization of the Amount and Length of (1,3)-β-D-glucan for Functional and Mechanistic Analysis of Fungal (1,3). Bio-protocol. [Link]

-

Lai, C. K., et al. (2005). Fluorescence versus radioactivity for assaying antifungal compound inhibited yeast 1,3-β-glucan synthase activity. Journal of Food and Drug Analysis. [Link]

-

Chhetri, G., et al. (2020). Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis. PubMed Central. [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]

-

Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta Biochimica Polonica. [Link]

-

Knight, M. J., et al. (2020). Probing Cell‐Surface Interactions in Fungal Cell Walls by High‐Resolution H‐Detected Solid‐State NMR Spectroscopy. Angewandte Chemie International Edition. [Link]

-

Akins, R. A. (2005). The Mechanistic Targets of Antifungal Agents: An Overview. PubMed Central. [Link]

-

ResearchGate. (n.d.). Ergosterol biosynthetic pathway. ResearchGate. [Link]

-

Klement, T., et al. (2015). Cell wall staining with Trypan blue enables quantitative analysis of morphological changes in yeast cells. Frontiers in Microbiology. [Link]

-

Al-Abri, S., & Al-Maani, A. (2024). Antifungal Ergosterol Synthesis Inhibitors. StatPearls. [Link]

-

Medical Junction. (2017). Mechanism of action of antifungal drugs. YouTube. [Link]

-

StatPearls. (n.d.). ANTIFUNGAL ERGOSTEROL SYNTHESIS INHIBITORS. StatPearls. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 7. Cytochrome P450 lanosterol 14α-demethylase (CYP51): insights from molecular genetic analysis of the ERG11 gene in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]

- 11. fiveable.me [fiveable.me]

- 12. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Antifungal Susceptibility | MI [microbiology.mlsascp.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]

- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to Croconazole Hydrochloride for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the physicochemical properties of Croconazole Hydrochloride, a synthetic imidazole antifungal agent. Developed in the late 1980s, croconazole was investigated for the topical treatment of superficial dermatophyte infections.[1] Although it was later withdrawn from the market, its unique structural features and potent antimycotic activity against a broad spectrum of dermatophytes, yeasts, and molds make it a compound of continued interest for research and development.[1] This guide synthesizes critical data on its chemical identity, physical properties, analytical methodologies, and mechanism of action to support advanced research applications.

Chemical Identity and Structural Characteristics

A precise understanding of a compound's identity is the foundation of all scientific research. Croconazole is structurally characterized by an aryl vinyl group attached to the N-1 position of an imidazole ring.[1][2] The hydrochloride salt form enhances its solubility, a critical factor for formulation and analytical studies.

Table 1: Chemical Identifiers and Structural Data for this compound

| Parameter | Data | Source(s) |

| IUPAC Name | 1-[1-[2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]imidazole;hydrochloride | [3] |

| Synonyms | Pilzcin, Cloconazole HCl | [3][4] |

| CAS Number | 77174-66-4 | [3][5] |

| Molecular Formula | C₁₈H₁₆Cl₂N₂O | [3][4] |

| Molecular Weight | 347.24 g/mol | [3][4][5] |

| Canonical SMILES | C=C(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)N3C=CN=C3.Cl | [3] |

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from solvent selection to formulation development. This compound presents as a stable crystalline solid with solubility characteristics that are pivotal for its application.

Table 2: Key Physicochemical Properties of this compound

| Property | Value / Description | Source(s) |

| Appearance | White to pale yellowish-white crystals or crystalline powder. | [6] |

| Melting Point | 148 - 153 °C | [6] |

| Solubility | Very soluble in water; Freely soluble in methanol, ethanol (95%), and acetic acid (100%); Practically insoluble in diethyl ether. | [6] |

| Loss on Drying | Not more than 0.5% (1 g, 60°C, 4 hours). | [6] |

| Residue on Ignition | Not more than 0.10% (1 g). | [6] |

The high solubility in polar protic solvents like water and methanol is a direct consequence of its hydrochloride salt form, which allows for easy preparation of stock solutions for analytical and biological assays. Its insolubility in non-polar solvents like diethyl ether is typical for salts and is a key consideration for extraction or purification protocols.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Croconazole, like other azole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway.

Causality of Action:

-

Enzyme Inhibition: Croconazole binds to the heme iron atom in the active site of lanosterol 14α-demethylase, inhibiting its function.

-

Pathway Disruption: This blockage prevents the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a crucial step in the synthesis of ergosterol.

-

Toxic Sterol Accumulation: The inhibition leads to the accumulation of 14α-methylated sterol precursors (e.g., lanosterol) within the fungal cell.

-

Membrane Damage: These precursor sterols are incorporated into the fungal membrane, altering its structure, fluidity, and the function of membrane-bound enzymes. This disruption of membrane integrity ultimately leads to the inhibition of fungal growth and cell death.[1]

Caption: Mechanism of action of Croconazole via inhibition of Lanosterol 14α-demethylase.

Analytical Methodologies & Protocols

For research applications, robust and validated analytical methods are essential for quantification, purity assessment, and stability studies. The following protocols are based on established pharmacopeial methods and are designed to be self-validating systems.[6]

This protocol provides a rapid method for confirming the identity of this compound based on its ultraviolet absorption profile. The causality lies in the principle that a molecule's chromophores will absorb light at specific wavelengths, creating a unique spectral fingerprint.

Protocol: UV-Vis Spectral Identification

-

Solvent Preparation: Use spectroscopic grade methanol as the solvent.

-

Standard Solution Preparation: Accurately weigh and dissolve this compound in methanol to prepare a solution with a concentration of approximately 50 µg/mL (a 1 in 20,000 solution).

-

Scientist's Note: This concentration is chosen to ensure the absorbance falls within the linear range of most spectrophotometers (typically 0.2-0.8 A.U.).

-

-

Blank Preparation: Use methanol as the blank reference.

-

Spectral Scan: Scan the standard solution from 400 nm to 200 nm using the spectrophotometer.

-

Analysis: Compare the resulting absorption spectrum with a reference spectrum. Both spectra should exhibit similar intensities of absorption at the same wavelengths.[6] While a specific λmax is not universally cited, azole antifungals typically show strong absorbance in the UV region.[7][8]

TLC is a fundamental technique for assessing the purity of a compound by separating it from potential related substances or impurities. The separation is based on the differential partitioning of the analyte and impurities between the stationary phase (silica gel) and the mobile phase.

Protocol: TLC for Related Substances

-

Plate Preparation: Use a pre-coated plate of silica gel with a fluorescent indicator (F₂₅₄).

-

Mobile Phase Preparation: Prepare a developing solvent mixture of ethyl acetate, hexane, methanol, and ammonia solution (28%) in a ratio of 30:15:5:1 by volume.

-

Sample Solution Preparation: Dissolve 50 mg of this compound in 10 mL of methanol (Concentration: 5 mg/mL).

-

Standard Solution Preparation: Dilute 1 mL of the Sample Solution to 100 mL with methanol (Concentration: 50 µg/mL). This represents a 1.0% impurity level for comparison.

-

Spotting: Spot 10 µL each of the sample solution and the standard solution onto the TLC plate.

-

Development: Develop the plate in a saturated chromatography chamber with the mobile phase until the solvent front has traveled approximately 80% of the plate height.

-

Visualization: After air-drying the plate, visualize the spots under UV light at 254 nm.

-

Analysis: Any spot in the chromatogram of the sample solution, other than the principal spot, should not be more intense than the spot in the chromatogram of the standard solution.[6]

Caption: Standard workflow for TLC-based purity assessment of Croconazole HCl.

This titrimetric assay provides a highly accurate method for determining the purity (potency) of the this compound bulk substance. The method is based on a non-aqueous acid-base titration.

Protocol: Titrimetric Assay

-

Sample Preparation: Accurately weigh about 0.6 g of previously dried this compound.

-

Dissolution: Dissolve the sample in 10 mL of acetic acid (100%), then add 40 mL of acetic anhydride.

-

Scientist's Note: Acetic anhydride is used to remove any traces of water that would interfere with the non-aqueous titration. The imidazole nitrogen is basic and will be titrated.

-

-

Titration: Titrate the solution with 0.1 mol/L perchloric acid VS (volumetric standard).

-

Endpoint Determination: Use 1-2 drops of malachite green oxalate solution in acetic acid (1 in 100) as an indicator. The endpoint is reached when the color of the solution changes from blue-green through green to yellow-green.

-

Blank Determination: Perform a blank determination using the same quantities of reagents and make any necessary corrections.

-

Calculation: Calculate the percentage purity based on the volume of titrant consumed. Each mL of 0.1 mol/L perchloric acid VS is equivalent to a specific amount of C₁₈H₁₅ClN₂O·HCl. The standard requires that the sample, when dried, contains not less than 98.5% of C₁₈H₁₅ClN₂O·HCl.[6]

Stability and Storage

Proper storage is critical to maintain the integrity of a research compound.

-

Containers: Store in tight containers to prevent exposure to moisture and contaminants.[6]

-

Light: The compound should be protected from light. Storage in light-resistant containers is recommended.[6]

-

Temperature: While specific data is limited, standard practice for azole antifungals involves storage at controlled room temperature or refrigerated conditions (2-8 °C) for long-term stability.[4][9] Stability studies for related compounds often test at 25°C/60% RH and accelerated conditions of 40°C/75% RH.[9][10]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from related azole antifungals should be used to inform handling procedures.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation.[11]

-

Exposure: May cause skin, eye, and respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. If dust generation is likely, use respiratory protection.

-

First Aid: In case of contact, flush eyes with water, wash skin thoroughly, and move to fresh air if inhaled.[13]

This guide provides a foundational framework for researchers working with this compound. By understanding its core physicochemical properties and employing robust analytical protocols, scientists can ensure the integrity and reproducibility of their experimental results.

References

-

Vertex AI Search. (2024). Croconazole. Retrieved from Google Cloud.[1]

-

The Japanese Pharmacopoeia Seventeenth Edition. (2016). This compound. Retrieved from a publicly available version.[6]

-

Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. Retrieved from Patsnap.[14]

-

PubChem. (2024). This compound (CID 147519). National Center for Biotechnology Information. [Link][3]

-

MedchemExpress. (n.d.). Croconazole | antifungal agent. Retrieved from MedchemExpress.com.[2]

-

ResearchGate. (n.d.). UV-absorption spectra of standard CCZ and commercial cream formulation. Retrieved from ResearchGate.[15]

-

ChemicalBook. (2022). This compound (CAS 77174-66-4). Retrieved from ChemicalBook.[16]

-

Nongyaoxue Xuebao. (2018). Synthesis and antifungal activity of croconazole analogues. Retrieved from the Journal of Pesticide Science.[17]

-

MedchemExpress. (2025). Safety Data Sheet - Croconazole. Retrieved from MedchemExpress.com.[13]

-

PubChem. (2024). Croconazole (CID 2880). National Center for Biotechnology Information. [Link][18]

-

MedKoo Biosciences. (n.d.). Croconazole HCl | CAS# 77174-66-4 (HCl). Retrieved from MedKoo.[4]

-

Meinicke, K., & Michel, G. (1994). Croconazole: a new broad spectrum agent in the treatment of fungal skin infections. PubMed. [Link][19]

-

PubMed. (1992). Croconazole in the treatment of tinea pedis. [Link][20]

-

Spectrum Chemical. (2016). Safety Data Sheet - Itraconazole. Retrieved from Spectrum Chemical.[11]

-

Shardausa USA. (2024). Safety Data Sheet. Retrieved from Shardausa.[21]

-

Cayman Chemical. (2025). Safety Data Sheet - Itraconazole-d5. Retrieved from Cayman Chemical.[12]

-

Wang, G., et al. (2012). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. National Institutes of Health. [Link][22]

-

ResearchGate. (2015). Development and Validation of UV Spectroscopic Method for Determination of Ketoconazole in Pharmaceutical Formulations.[7]

-

National Institutes of Health. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link][23]

-

Journal of Drug Delivery and Therapeutics. (2020). UV spectrophotometric method development and validation for estimation of ketoconazole in bulk and pharmaceutical dosage form.[8]

-

Chemcasts. (n.d.). croconazole (CAS 77175-51-0) Properties. Retrieved from Chemcasts.[24]

-

Alfa Chemistry. (n.d.). CAS 77174-66-4 this compound. Retrieved from Alfa Chemistry.[5]

-

ResearchGate. (2023). UV spectrophotometric method development and validation for estimation of ketoconazole in bulk and pharmaceutical dosage form.[25]

-

Der Pharmacia Lettre. (2017). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation.[26]

-

Indian Journal of Research in Pharmacy and Biotechnology. (2013). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage.[27]

-

International Journal of Pharmaceutical Research and Applications. (2021). Method Development and Validation of Ketoconazole by HPLC.[28]

-

ChemicalBook. (n.d.). This compound | 77174-66-4. Retrieved from ChemicalBook.[29]

-

International Journal of Science and Research Archive. (2025). Development and validation of an RP-HPLC method for the quantitative estimation of itraconazole in bulk and capsule dosage forms.[31]

-

PubMed. (2020). Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures. [Link][32]

-

National Institutes of Health. (2016). Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles. [Link][9]

-

International Journal of Pharmaceutical Compounding. (2021). Stability of Two Antifungal Agents, Fluconazole and Miconazole, Compounded in HUMCO RECURA Topical Cream.[10]

-

SciSpace. (2021). stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form.[33]

-

World Journal of Pharmaceutical and Medical Research. (2021). STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TERBINAFINE AND ITRACONAZOLE IN API AND TABLET DOSA.[34]

-

ChEMBL. (n.d.). Compound: CROCONAZOLE (CHEMBL27289). European Bioinformatics Institute. [Link][35]

-

OMICS International. (2015). Stability Study of Fluconazole Applying Validated Bioassay and Stability-Indicating LC Methods.[36]

-

The Royal Society of Chemistry. (n.d.). Croconazole | The Merck Index Online.[37]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C18H16Cl2N2O | CID 147519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. UV spectrophotometric method development and validation for estimation of ketoconazole in bulk and pharmaceutical dosage form - Curr Trends Pharm Pharm Chem [ctppc.org]

- 9. Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gr.fagron.com [gr.fagron.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound | 77174-66-4 [chemicalbook.com]

- 17. Synthesis and antifungal activity of croconazole analogues [nyxxb.cn]

- 18. Croconazole | C18H15ClN2O | CID 2880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Croconazole: a new broad spectrum agent in the treatment of fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Croconazole in the treatment of tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. shardausa.com [shardausa.com]

- 22. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chem-casts.com [chem-casts.com]

- 25. researchgate.net [researchgate.net]

- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 27. ijrpb.com [ijrpb.com]

- 28. ijprajournal.com [ijprajournal.com]

- 29. This compound | 77174-66-4 [amp.chemicalbook.com]

- 30. Croconazole - Wikipedia [en.wikipedia.org]

- 31. journalijsra.com [journalijsra.com]

- 32. Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. scispace.com [scispace.com]

- 34. wjpmr.com [wjpmr.com]

- 35. Compound: CROCONAZOLE (CHEMBL27289) - ChEMBL [ebi.ac.uk]

- 36. omicsonline.org [omicsonline.org]

- 37. merckindex.rsc.org [merckindex.rsc.org]

An In-Depth Technical Guide to the In Vitro Antifungal Spectrum of Croconazole Hydrochloride Against Dermatophytes

This guide provides a comprehensive technical overview of the in vitro antifungal activity of Croconazole hydrochloride, with a specific focus on its efficacy against dermatophytes, the fungi responsible for common skin, hair, and nail infections. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of mycology and antifungal agent evaluation.

Introduction: The Clinical Challenge of Dermatophytosis and the Role of Azole Antifungals

Dermatophytosis, a superficial fungal infection caused by dermatophytes, represents a significant global health concern, affecting a substantial portion of the world's population.[1] These infections, while not typically life-threatening, can be chronic, recurrent, and significantly impact quality of life. The primary etiological agents belong to the genera Trichophyton, Microsporum, and Epidermophyton.[2] The expanding arsenal of antifungal agents has been pivotal in managing these infections; however, the emergence of antifungal resistance underscores the critical need for ongoing surveillance and the evaluation of novel and existing compounds.[1][3]

This compound is an imidazole-based antifungal agent that has demonstrated a broad spectrum of activity against various fungi, including dermatophytes.[4] As with other azole antifungals, its mechanism of action is centered on the disruption of fungal cell membrane integrity, a pathway that has been a cornerstone of antifungal therapy for decades.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The antifungal effect of this compound is rooted in its ability to inhibit the enzyme lanosterol 14α-demethylase, a key component of the cytochrome P450 system in fungi.[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential sterol that maintains the structural and functional integrity of the fungal cell membrane.

By inhibiting lanosterol 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors within the fungal cell. The consequences of this disruption are twofold: the altered sterol composition compromises the fluidity and permeability of the cell membrane, and the accumulation of toxic precursors further damages the cell, ultimately leading to the inhibition of fungal growth and proliferation.[4]

In Vitro Antifungal Spectrum of this compound

While clinical studies have confirmed the broad-spectrum activity of this compound against dermatophytes, publicly available, quantitative in vitro susceptibility data in the form of Minimum Inhibitory Concentrations (MICs) is limited.[4] The MIC is a critical parameter, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a key metric for assessing the potency of an antifungal drug and for monitoring the emergence of resistance.

The determination of MIC values for dermatophytes is guided by standardized protocols, most notably those developed by the Clinical and Laboratory Standards Institute (CLSI), specifically the M38-A2 document.[5][6][7] These guidelines provide a reference method for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes.[8][9][10] Adherence to these standardized methods is crucial for ensuring the reproducibility and comparability of data across different laboratories.

Comparative In Vitro Activity of Other Azole Antifungals Against Dermatophytes

To provide a frame of reference for the expected in vitro activity of an azole antifungal against common dermatophytes, the following table summarizes typical MIC ranges for other well-established azole agents. These values have been determined using the standardized CLSI broth microdilution method.

| Dermatophyte Species | Itraconazole MIC Range (µg/mL) | Ketoconazole MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) |

| Trichophyton rubrum | 0.03 - 1.0[7] | 0.06 - 2.0[7] | 0.19 - 48[11] |

| Trichophyton mentagrophytes | 0.094 - 1.5[11] | 0.064 - 24[12] | 2 - 256[11] |

| Microsporum canis | 1 - 32[11] | 0.064 - 24[12] | 2 - 256[11] |

| Epidermophyton floccosum | 0.034 (GM)[13] | 0.41 (GM)[13] | High resistance generally observed[11] |

Note: MIC ranges can vary between studies and geographic locations. GM = Geometric Mean.

Experimental Protocol: Determination of this compound MIC Against Dermatophytes

The following is a detailed, step-by-step protocol for determining the MIC of this compound against dermatophyte isolates, based on the CLSI M38-A2 reference method for broth microdilution.

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile, 96-well, flat-bottom microtiter plates

-

Dermatophyte isolates (e.g., T. rubrum, T. mentagrophytes, M. canis, E. floccosum)

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

-

Sterile saline (0.85%) with 0.05% Tween 80

-

Spectrophotometer

-

Hemocytometer or other cell counting device

-

Sterile laboratory supplies (pipettes, tubes, etc.)

Step-by-Step Methodology

-

Preparation of Antifungal Stock Solution:

-

Accurately weigh the this compound powder and dissolve it in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

-

Further dilute this stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.

-

-

Preparation of Inoculum:

-

Culture the dermatophyte isolates on SDA or PDA plates at 28-30°C for 7-14 days, or until sufficient conidiation is observed.

-

Harvest the conidia by gently scraping the surface of the culture with a sterile, wetted swab or by flooding the plate with sterile saline containing Tween 80.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the concentration of the conidial suspension to 1-5 x 10⁶ CFU/mL using a spectrophotometer (by measuring optical density) and verifying with a hemocytometer.

-

Dilute this adjusted suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration of 2-10 x 10⁴ CFU/mL.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of RPMI 1640 medium to wells 2 through 11 of each row in the 96-well plate.

-

Add 200 µL of the working this compound solution to well 1 of each row.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

Add 100 µL of the final inoculum suspension to wells 1 through 11. This will bring the final volume in each well to 200 µL and will dilute the drug concentrations to the desired final range.

-

Add 100 µL of sterile RPMI 1640 medium to well 12.

-

Seal the plates and incubate at 28-30°C for 4-7 days.

-

-

Determination of MIC:

-

After the incubation period, visually inspect the plates for fungal growth. The growth control well (well 11) should show turbidity or a visible pellet. The sterility control well (well 12) should remain clear.

-

The MIC is defined as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as compared to the growth control.

-

Conclusion and Future Directions

This compound, through its targeted inhibition of ergosterol biosynthesis, represents a potentially effective agent against dermatophytic fungi. While historical clinical data supports its efficacy, a notable gap exists in the current scientific literature regarding its specific in vitro potency, as defined by MIC values against a comprehensive panel of dermatophyte species.

The detailed protocol provided in this guide, based on the established CLSI M38-A2 standard, offers a robust framework for researchers to systematically evaluate the in vitro antifungal spectrum of this compound and other novel antifungal candidates. The generation of such data is not merely an academic exercise; it is fundamental to understanding the activity of antifungal agents, monitoring for the emergence of resistance, and ultimately, informing the development of more effective therapeutic strategies for the treatment of dermatophytosis. It is imperative that future research endeavors focus on generating and disseminating this critical data to the scientific community.

References

-

Meinicke, K., & Michel, G. (1994). Croconazole: a new broad spectrum agent in the treatment of fungal skin infections. International Journal of Clinical Pharmacology Research, 14(4), 139–148. [Link]

-

Dhayagude, S. V., et al. (2019). Antifungal susceptibility testing for dermatophytes isolated from clinical samples by microbroth dilution method. International Journal of Research in Medical Sciences, 7(5), 1695. [Link]

-

Jain, N., & Sharma, M. (2015). Comparison of Broth Micro Dilution and Disk Diffusion Method for Susceptibility Testing of Dermatophytes. International Journal of Current Microbiology and Applied Sciences, 4(5), 24-33. [Link]

-

Badali, H., et al. (2019). Epidermophyton floccosum: nucleotide sequence analysis and antifungal susceptibility testing of 40 clinical isolates. Journal of Medical Microbiology, 68(11), 1634–1641. [Link]

-

Li, R., et al. (2024). Antifungal Resistance Patterns of Microsporum canis: A 27-Year MIC Study in Mainland China. Mycoses, 67(1), e13693. [Link]

-

The Journal of Medical Research. (2018). Antifungal susceptibility testing for dermatophytes isolated from clinical samples by broth dilution method in a tertiary. The Journal of Medical Research, 4(2), 90-95. [Link]

-

Vertex AI Search. (n.d.). This compound. Patsnap Synapse. [Link]

-

Santos, D. A., & Hamdan, J. S. (2007). In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole. Mycoses, 50(4), 286–289. [Link]

-

Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. [Link]

-

ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. [Link]

-

ANSI Webstore. (n.d.). CLSI M38-A2 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi: Approved Standard - Second Edition (Vol 28 No. 16). [Link]

-

Shabaa, R. A. H. (2020). Isolation, Identification, and Antifungal sensitivity Testing of Epidermophyton floccosum from Clinical Samples. Systematic Reviews in Pharmacy, 11(12), 1609-1614. [Link]

- Vertex AI Search. (n.d.). Croconazole.

-

Baghela, A., et al. (2015). Investigation of In Vitro Activity of Five Antifungal Drugs against Dermatophytes Species Isolated from Clinical Samples Using the E-Test Method. Journal of Clinical and Diagnostic Research, 9(11), DC12–DC15. [Link]

-

El-Batawi, M. A., & Shady, N. A. (2012). Antifungal Susceptibility Patterns of Dermatophytes Clinical Isolates from Dermatophytosis Patients before and After Therapy. Medical Journal of Zagazig University, 18(3), 225-234. [Link]

-

Polat, M., et al. (2023). In vitro antifungal susceptibility of the dermatophytes: a single center study from Eastern Black Sea Region of Turkey. European Review for Medical and Pharmacological Sciences, 27(2), 856–862. [Link]

-

Rudramurthy, S. M., et al. (2024). Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis. Indian Dermatology Online Journal, 15(1), 57–63. [Link]

Sources

- 1. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Antifungal Resistance Patterns of Microsporum canis: A 27-Year MIC Study in Mainland China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Croconazole: a new broad spectrum agent in the treatment of fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. europeanreview.org [europeanreview.org]

- 6. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic inhibition of the growth in vitro of Microsporum canis by miconazole and chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro susceptibility to itraconazole, clotrimazole, ketoconazole and terbinafine of 100 isolates of Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. Epidermophyton floccosum: nucleotide sequence analysis and antifungal susceptibility testing of 40 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: The Inhibitory Effect of Croconazole Hydrochloride on Ergosterol Biosynthesis in Candida albicans

Abstract

Candida albicans remains a significant opportunistic fungal pathogen, with its cell membrane integrity being a critical determinant of its viability and virulence. The primary sterol component of this membrane, ergosterol, is a well-established target for a major class of antifungal agents known as azoles. This technical guide provides a detailed examination of the mechanism by which croconazole hydrochloride, an imidazole-based azole, disrupts the biosynthesis of ergosterol in C. albicans. We will explore the intricacies of the ergosterol biosynthetic pathway, pinpoint the specific enzymatic inhibition by croconazole, and present robust experimental protocols for quantifying this effect. This document is intended to serve as a comprehensive resource for researchers investigating antifungal mechanisms and developing novel therapeutic strategies against candidiasis.

The Central Role of Ergosterol in Candida albicans

Ergosterol is the predominant sterol in the fungal plasma membrane, where it fulfills roles analogous to cholesterol in mammalian cells.[1] Its unique structure is indispensable for maintaining the physicochemical properties of the membrane, including fluidity, permeability, and rigidity.[1] Furthermore, ergosterol is crucial for the proper function of many membrane-bound enzymes and proteins.[2] The biosynthesis of ergosterol is a complex, multi-step process involving over 20 enzymes, making it an attractive pathway for targeted antifungal therapy.[3] Because this pathway is absent in humans, its inhibitors exhibit selective toxicity against fungal pathogens.[4]

The Ergosterol Biosynthesis Pathway: A Detailed Overview

The synthesis of ergosterol from acetyl-CoA is a highly conserved and energy-intensive process in fungi.[2][5] The pathway can be broadly divided into three main stages. The final and most critical stage for azole-based therapy is the "late pathway," which occurs primarily in the endoplasmic reticulum and converts squalene into ergosterol.[5]

A pivotal enzyme in this late stage is Lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 gene.[6][7] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical demethylation step that initiates the conversion of the initial sterol precursor into the final ergosterol product.[3][4][8]

Mechanism of Action: How Croconazole Disrupts the Pathway

Croconazole is a synthetic imidazole antifungal agent.[9] Like other azoles, its primary mechanism of action is the potent and specific inhibition of lanosterol 14α-demethylase (Erg11p).[10][11][12]

The molecular basis of this inhibition involves the heterocyclic nitrogen atom (N3) of croconazole's imidazole ring, which forms a coordinate bond with the sixth axial position of the heme iron atom located in the active site of the Erg11p enzyme.[8][13] This binding event physically obstructs the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process.[8]

The consequences of this enzymatic blockade are twofold and synergistic in their antifungal effect:

-

Depletion of Ergosterol: The inhibition of Erg11p prevents the synthesis of downstream sterols, leading to a critical depletion of mature ergosterol. The resulting ergosterol-deficient membrane cannot maintain its structural integrity or normal function, impairing fungal growth and replication.[4][6]

-

Accumulation of Toxic Precursors: The pathway blockage causes the accumulation of upstream 14α-methylated sterols, primarily lanosterol.[4] The incorporation of these bulky, structurally abnormal sterols into the fungal membrane is toxic, leading to increased membrane permeability, disruption of membrane-associated enzyme activity, and ultimately, the cessation of cell growth (a fungistatic effect).[14][15]

Experimental Validation: Protocols and Workflow

To empirically validate and quantify the effect of croconazole on ergosterol biosynthesis, a series of well-defined experimental procedures are required. The following protocols provide a self-validating system, from determining antifungal susceptibility to the direct measurement of sterol profile alterations.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Causality: The MIC assay is the foundational step to determine the minimum concentration of croconazole required to inhibit the visible growth of C. albicans. This value is crucial for designing subsequent sub-lethal concentration experiments for sterol analysis.

Methodology (Broth Microdilution):

-

Strain Preparation: Culture C. albicans (e.g., reference strain SC5314) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

-

Inoculum Preparation: Dilute the standardized suspension 1:1000 in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL.

-

Drug Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired concentration range.

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilution. Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Protocol 2: Sterol Extraction and Analysis Workflow

Causality: This workflow is designed to directly measure the biochemical impact of croconazole on the sterol composition of C. albicans. By comparing treated and untreated cells, we can quantify the predicted decrease in ergosterol and the accumulation of lanosterol.

Methodology:

-

Culturing: Grow C. albicans in a suitable liquid medium (e.g., YPD) to mid-log phase. Split the culture into two flasks: one control and one treated with a sub-inhibitory concentration of croconazole (e.g., 0.5x MIC). Incubate for several hours (e.g., 4-8 hours).

-

Harvesting: Harvest cells by centrifugation, wash with sterile distilled water, and determine the dry weight of a cell aliquot.

-

Saponification: Resuspend the cell pellet in 25% alcoholic potassium hydroxide (KOH). This step lyses the cells and hydrolyzes ester linkages, releasing free sterols.[16] Incubate at 80°C for 1-2 hours.

-

Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) by adding water and an organic solvent like n-heptane or hexane. Vortex vigorously and centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction 2-3 times.[16][17]

-

Analysis by GC-MS: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. The dried sterol extract can be derivatized (e.g., using BSTFA to form trimethylsilyl ethers) to improve volatility and chromatographic separation.[16] Reconstitute in a suitable solvent and inject into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Data Interpretation: Identify ergosterol and lanosterol peaks by comparing their retention times and mass fragmentation patterns to those of authentic standards. Quantify the relative amounts by integrating the peak areas.

Data Presentation and Expected Outcomes

The results from the GC-MS analysis provide direct, quantitative evidence of croconazole's mechanism of action. The data should be summarized in a clear, tabular format.

Table 1: Representative Sterol Composition of C. albicans Following Croconazole Treatment

| Sterol Component | Control Group (% of Total Sterols) | Croconazole-Treated Group (0.5x MIC) (% of Total Sterols) | Expected Change |

| Ergosterol | 85 - 95% | < 10% | Significant Decrease |

| Lanosterol | < 2% | 40 - 60% | Significant Increase |

| Other 14α-methyl sterols | < 5% | 30 - 50% | Significant Increase |

The expected outcome is a dramatic shift in the sterol profile of the croconazole-treated cells. A sharp reduction in the ergosterol peak and a corresponding, pronounced increase in the lanosterol peak validates that the drug's primary target is indeed lanosterol 14α-demethylase.[4]

Conclusion and Broader Implications